(4S)-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]iminopropan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxyhexan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-5-hydroxypentanoic acid
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Overview
Description
PTH(7-34) liposomal cream is a topical formulation that contains a fragment of the parathyroid hormone, specifically the amino acids 7 to 34. This compound acts as an antagonist to the parathyroid hormone receptor, which is involved in various physiological processes, including calcium homeostasis and bone metabolism. The liposomal delivery system enhances the absorption and stability of the peptide, making it effective for topical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PTH(7-34) involves solid-phase peptide synthesis, a method commonly used for synthesizing peptides. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography.
Industrial Production Methods
For industrial production, the synthesized peptide is incorporated into a liposomal vehicle. The liposomal formulation is prepared by mixing the peptide with a liposome vehicle containing ethoxydiglycol, glyceryl dilaurate, propylene glycol dicaylate, cholesterol, and cetearyl alcohol/cetearyl glucoside . This mixture is homogenized to form a stable liposomal cream.
Chemical Reactions Analysis
Types of Reactions
PTH(7-34) primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at the peptide bonds, leading to the breakdown of the peptide chain. Oxidation reactions can affect the amino acid residues, particularly methionine and cysteine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can induce oxidation of amino acid residues.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments and oxidized amino acids.
Scientific Research Applications
PTH(7-34) liposomal cream has several scientific research applications:
Biology: It is used to study the role of parathyroid hormone receptors in skin and hair follicle biology.
Medicine: The compound is being investigated for its potential in treating hair growth disorders and other skin conditions.
Chemistry: Researchers use PTH(7-34) to explore peptide-receptor interactions and the development of peptide-based therapeutics.
Industry: The liposomal formulation is of interest for developing advanced topical delivery systems for peptides and other bioactive compounds.
Mechanism of Action
PTH(7-34) acts as an antagonist to the parathyroid hormone receptor, blocking the receptor’s activation by the full-length parathyroid hormone. This inhibition can modulate various cellular processes, including cell proliferation and differentiation. The liposomal delivery system enhances the peptide’s penetration into the skin, allowing it to reach its target receptors more effectively .
Comparison with Similar Compounds
Similar Compounds
PTH(1-34): This is an agonist of the parathyroid hormone receptor and is used in the treatment of osteoporosis.
PTHrP(1-34): Parathyroid hormone-related peptide, which also acts on the parathyroid hormone receptor but has different physiological effects.
Uniqueness
PTH(7-34) is unique in its ability to act as an antagonist to the parathyroid hormone receptor, making it useful for studying receptor inhibition and developing treatments for conditions where receptor antagonism is beneficial. Its liposomal formulation further distinguishes it by enhancing its topical delivery and stability .
Properties
Molecular Formula |
C156H243N47O40S2 |
---|---|
Molecular Weight |
3481.0 g/mol |
IUPAC Name |
(4S)-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]iminopropan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxyhexan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C156H243N47O40S2/c1-80(2)57-106(189-148(237)114(67-120(162)207)196-146(235)112(65-90-72-169-78-176-90)195-139(228)103(48-55-244-13)179-129(218)93(160)61-86-31-17-15-18-32-86)130(219)174-74-121(208)178-95(37-23-26-50-157)131(220)194-111(64-89-71-168-77-175-89)145(234)192-109(60-83(7)8)143(232)200-118(76-205)152(241)201-117(75-204)151(240)186-104(49-56-245-14)138(227)184-101(43-46-122(209)210)135(224)182-99(41-30-54-172-156(166)167)140(229)202-126(84(9)10)153(242)187-102(44-47-123(211)212)137(226)193-110(63-88-70-173-94-36-22-21-35-92(88)94)144(233)191-108(59-82(5)6)141(230)183-98(40-29-53-171-155(164)165)133(222)180-96(38-24-27-51-158)132(221)181-97(39-25-28-52-159)134(223)190-107(58-81(3)4)142(231)185-100(42-45-119(161)206)136(225)197-116(69-125(215)216)150(239)203-127(85(11)12)154(243)199-113(66-91-73-170-79-177-91)147(236)198-115(68-124(213)214)149(238)188-105(128(163)217)62-87-33-19-16-20-34-87/h15-22,31-36,70-73,77-85,93,95-118,126-127,173,204-205H,23-30,37-69,74-76,157-160H2,1-14H3,(H2,161,206)(H2,162,207)(H2,163,217)(H,168,175)(H,169,176)(H,170,177)(H,174,219)(H,178,208)(H,179,218)(H,180,222)(H,181,221)(H,182,224)(H,183,230)(H,184,227)(H,185,231)(H,186,240)(H,187,242)(H,188,238)(H,189,237)(H,190,223)(H,191,233)(H,192,234)(H,193,226)(H,194,220)(H,195,228)(H,196,235)(H,197,225)(H,198,236)(H,199,243)(H,200,232)(H,201,241)(H,202,229)(H,203,239)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H4,164,165,171)(H4,166,167,172)/t93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-/m0/s1 |
InChI Key |
YKGRXSLQYRREKO-DFOPOJAZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=O)O)C(=N[C@@H](C(C)C)C(=N[C@@H](CC1=CN=CN1)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC2=CC=CC=C2)C(=N)O)O)O)O)O)O)O)N=C([C@H](CCCCN)N=C([C@H](CCCCN)N=C([C@H](CCCNC(=N)N)N=C([C@H](CC(C)C)N=C([C@H](CC3=CNC4=CC=CC=C43)N=C([C@H](CCC(=O)O)N=C([C@H](C(C)C)N=C([C@H](CCCNC(=N)N)N=C([C@H](CCC(=O)O)N=C([C@H](CCSC)N=C([C@H](CO)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CC5=CN=CN5)N=C([C@H](CCCCN)N=C(CN=C([C@H](CC(C)C)N=C([C@H](CC(=N)O)N=C([C@H](CC6=CN=CN6)N=C([C@H](CCSC)N=C([C@H](CC7=CC=CC=C7)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC(C)CC(C(=NC(CCC(=N)O)C(=NC(CC(=O)O)C(=NC(C(C)C)C(=NC(CC1=CN=CN1)C(=NC(CC(=O)O)C(=NC(CC2=CC=CC=C2)C(=N)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CCCCN)N=C(C(CCCNC(=N)N)N=C(C(CC(C)C)N=C(C(CC3=CNC4=CC=CC=C43)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(CCCNC(=N)N)N=C(C(CCC(=O)O)N=C(C(CCSC)N=C(C(CO)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC5=CN=CN5)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CC6=CN=CN6)N=C(C(CCSC)N=C(C(CC7=CC=CC=C7)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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